7-Nitro-1,2-dihydroindazol-3-one
Overview
Description
7-Nitro-1,2-dihydroindazol-3-one is a heterocyclic compound that features an indazole ring nitrated at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1,2-dihydroindazol-3-one typically involves the nitration of 1,2-dihydroindazol-3-one. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . Another approach involves the photochemical generation of reactive intermediates such as o-nitrosobenzaldehyde, which can then be used to construct the indazole ring in aqueous solvents at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-1,2-dihydroindazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 7-amino-1,2-dihydroindazol-3-one.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under mild to moderate conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
7-Nitro-1,2-dihydroindazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Mechanism of Action
The primary mechanism of action of 7-Nitro-1,2-dihydroindazol-3-one involves the inhibition of nitric oxide synthase enzymes. By inhibiting these enzymes, the compound reduces the production of nitric oxide, a signaling molecule involved in various physiological and pathological processes. This inhibition can lead to decreased oxidative stress and reduced inflammation .
Comparison with Similar Compounds
7-Nitroindazole: Another nitro-substituted indazole with similar inhibitory effects on nitric oxide synthase.
3-Bromo-7-nitroindazole: A more potent but less specific inhibitor of nitric oxide synthase.
N-Propyl-L-arginine: Acts on a different site of nitric oxide synthase.
Uniqueness: 7-Nitro-1,2-dihydroindazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective inhibition of neuronal nitric oxide synthase makes it a valuable tool in neurochemical research and potential therapeutic applications .
Properties
IUPAC Name |
7-nitro-1,2-dihydroindazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7-4-2-1-3-5(10(12)13)6(4)8-9-7/h1-3H,(H2,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMKMDUVYPSCLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420749 | |
Record name | 7-nitro-1,2-dihydroindazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31775-97-0 | |
Record name | 7-nitro-1,2-dihydroindazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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